3-Fluoro-N-(m-tolyl)aniline
Description
Contextualizing 3-Fluoro-N-(m-tolyl)aniline within Contemporary Fluorine Chemistry and Aniline (B41778) Chemistry
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. mdpi.comacs.orgnih.gov The fluorine atom, despite being the most electronegative element, is small in size, comparable to a hydrogen atom. bohrium.comacs.org This unique characteristic allows it to act as a "super-hydrogen," subtly altering a molecule's properties without significantly increasing its steric bulk. bohrium.com Introducing fluorine can profoundly influence a molecule's metabolic stability, binding affinity to biological targets, lipophilicity, and pKa. mdpi.combohrium.comacs.org For instance, replacing a metabolically vulnerable C-H bond with a strong C-F bond can block oxidation, thereby enhancing the molecule's lifetime in biological systems. bohrium.com In medicinal chemistry, this has led to the development of numerous successful drugs for treating a wide range of conditions. mdpi.com
Concurrently, aniline and its derivatives are fundamental building blocks in organic synthesis. ontosight.aiwikipedia.orgresearchgate.net They serve as precursors for a vast array of products, including dyes, pigments, polymers, and, most notably, pharmaceuticals. ontosight.aiwikipedia.org The amino group on the aniline scaffold is a versatile functional handle, allowing for a multitude of chemical transformations. researchgate.netacs.org The reactivity and electronic properties of the aniline ring can be finely tuned by substituents, making aniline derivatives highly sought-after intermediates in the construction of complex molecular architectures. acs.orgresearchgate.net
This compound exists at the intersection of these two vital fields. It combines the advantageous properties conferred by the fluorine atom with the synthetic versatility of the aniline framework, making it a prime candidate for research into new bioactive compounds and functional materials.
Historical Development of Synthetic Approaches to Fluoroanilines
The synthesis of fluoroanilines has evolved significantly over the years, driven by the increasing demand for fluorinated compounds in various industries. Early methods often involved harsh reaction conditions and offered limited control over regioselectivity. A classic approach involves the diazotization of an aminotoluene (toluidine) followed by a Schiemann reaction, which uses fluoroboric acid to introduce the fluorine atom. Another traditional route is the nitration of a fluorinated aromatic compound, followed by the reduction of the nitro group to an amine. wikipedia.org For example, 3-fluorotoluene (B1676563) can be nitrated and then reduced to produce various fluoro-methylaniline isomers. chemicalbook.com
More contemporary methods have focused on improving efficiency, selectivity, and sustainability. Transition-metal-catalyzed reactions have emerged as powerful tools for C-F bond formation. For instance, palladium-catalyzed fluorination of pre-functionalized aniline derivatives or their precursors, such as azobenzenes, has been developed to achieve selective ortho-fluorination. rsc.orgrsc.org However, these methods can be complex and require the pre-formation of specific starting materials. rsc.org
Recent innovations aim to streamline the synthesis of fluoroanilines. Domino reactions, where multiple bond-forming events occur in a single pot, represent a highly efficient and atom-economical strategy. rsc.orgchemrxiv.org Researchers have developed metal-free domino processes that allow for the construction of the functionalized fluoroaniline (B8554772) core from simple, acyclic precursors in a single operation, bypassing the selectivity issues often encountered in traditional fluorination reactions. rsc.orgrsc.orgchemrxiv.org The synthesis of radioactively labeled fluoroanilines, particularly with Fluorine-18 for use in Positron Emission Tomography (PET) imaging, has also driven the development of rapid and high-yield fluorination techniques. researchgate.netacs.org These advanced methods are crucial for accessing structurally diverse fluoroanilines for various applications.
Strategic Importance of the N-(m-tolyl)aniline Motif in Synthetic Design
The N-(m-tolyl)aniline motif is a diarylamine structure that serves as a key scaffold in the design of various functional molecules. Its strategic importance lies in its specific three-dimensional structure and electronic properties, which can be exploited in materials science and medicinal chemistry. The two phenyl rings are not coplanar, creating a twisted conformation that can be beneficial for disrupting intermolecular packing in the solid state or for fitting into specific binding pockets of enzymes or receptors.
The 'm-tolyl' group (a methyl group at the meta-position of the phenyl ring) provides a subtle yet significant steric and electronic influence compared to an unsubstituted phenyl ring or other isomers like the ortho- or para-tolyl groups. This specific substitution pattern can influence the conformational preferences and electronic communication between the two aromatic rings.
In materials science, derivatives of N-(m-tolyl)aniline have been investigated for their polymorphic properties. For example, 2,4,6-trinitro-N-(m-tolyl)aniline, synthesized from m-toluidine (B57737), was found to exhibit color polymorphism, where different crystalline forms of the same compound have different colors. uc.pt This phenomenon is of great interest for developing new pigments, sensors, and molecular switches.
In synthetic chemistry, the N-(m-tolyl)aniline structure is incorporated into larger, more complex heterocyclic systems. It can act as a key building block in domino reactions to construct heteroannulated indolopyrazines, which are scaffolds of interest in pharmaceutical research. nih.gov The presence of the m-tolyl group can influence the reaction's outcome and the final product's properties. The related compound 2-Methyl-N-(m-tolyl)aniline is noted as an intermediate in the synthesis of dyes and is explored in polymer chemistry for creating materials with enhanced thermal stability. smolecule.com These applications highlight the utility of the N-(m-tolyl)aniline fragment as a versatile and strategic component in molecular design.
Data for this compound
| Property | Value | Source |
| CAS Number | 464216-85-1 | chemsrc.com |
| Molecular Formula | C₁₃H₁₂FN | N/A |
| Molecular Weight | 201.24 g/mol | N/A |
Structure
3D Structure
Properties
Molecular Formula |
C13H12FN |
|---|---|
Molecular Weight |
201.24 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-3-methylaniline |
InChI |
InChI=1S/C13H12FN/c1-10-4-2-6-12(8-10)15-13-7-3-5-11(14)9-13/h2-9,15H,1H3 |
InChI Key |
HCWIJBWJOCCNFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC(=CC=C2)F |
Origin of Product |
United States |
Strategic Methodologies for the Synthesis of 3 Fluoro N M Tolyl Aniline
Classical Aromatic Nucleophilic Substitution (SNAr) Routes to Fluoroanilines
Nucleophilic aromatic substitution (SNAr) is a foundational reaction in organic chemistry where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.orgbyjus.com For this reaction to proceed effectively, the aromatic ring typically needs to be activated by electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgbyjus.compressbooks.pub These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.org
Precursor Derivatization and Reaction Conditions
In the context of synthesizing fluoroanilines, the SNAr mechanism involves the attack of an amine nucleophile on a fluorinated aromatic precursor. The fluorine atom itself can act as the leaving group. The reactivity of the fluoroarene is significantly enhanced by the presence of strong electron-withdrawing groups. byjus.com For instance, the presence of a nitro group can activate the aromatic ring towards nucleophilic attack. byjus.com
The reaction is typically carried out under forceful conditions, often requiring polar aprotic solvents, stoichiometric bases, and elevated temperatures to facilitate the substitution. researchgate.net Common nucleophiles used in these reactions include amines such as ammonia (B1221849), primary amines, and secondary amines. byjus.com
Recent advancements have explored milder conditions. For example, organic photoredox catalysis has been shown to enable the nucleophilic defluorination of unactivated fluoroarenes under mild conditions. researchgate.net Another approach involves electrophotocatalytic methods which allow SNAr reactions of unactivated aryl fluorides to occur at room temperature without the need for a strong base. nih.gov
Optimization of Reaction Parameters for Yield and Selectivity
Optimizing reaction parameters is crucial for maximizing the yield and selectivity of the desired fluoroaniline (B8554772) product. Key parameters include the choice of solvent, base, temperature, and the nature of the nucleophile and substrate.
The selection of an appropriate solvent is critical. Polar aprotic solvents are often preferred as they can solvate the cation of the base while leaving the nucleophile relatively free to attack the aromatic ring. The strength and concentration of the base also play a significant role. A stronger base can deprotonate the amine nucleophile, increasing its nucleophilicity, but can also lead to side reactions.
Temperature control is essential to balance the reaction rate with selectivity. While higher temperatures can accelerate the reaction, they may also promote the formation of undesired byproducts. Therefore, finding the optimal temperature is a key aspect of process development.
Recent studies have shown that even in palladium-catalyzed reactions, which are distinct from classical SNAr, the choice of base can be critical. For instance, weaker bases like potassium phenoxide (KOPh) have been successfully used in the synthesis of fluorinated anilines, especially when the products are unstable under strongly basic conditions. nih.govnih.gov
Palladium-Catalyzed Cross-Coupling Approaches for N-Arylation
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a powerful and versatile tool for the formation of C-N bonds. catalysis.blogorganic-chemistry.org This method is often employed when classical SNAr reactions are not feasible due to the low reactivity of the aryl halide. acsgcipr.org The reaction involves coupling an amine with an aryl halide or pseudohalide in the presence of a palladium catalyst, a ligand, and a base. catalysis.blogacsgcipr.org
Buchwald-Hartwig Amination Strategies Utilizing Fluorinated Precursors
The Buchwald-Hartwig amination is highly effective for the synthesis of N-aryl amines from a wide range of aryl halides and amines. catalysis.blogorganic-chemistry.org In the synthesis of 3-Fluoro-N-(m-tolyl)aniline, this would typically involve the reaction of 3-fluoroaniline (B1664137) with an m-tolyl halide or the reaction of m-toluidine (B57737) with a 3-fluoro-substituted aryl halide.
Research has demonstrated the successful amination of various aryl halides, including those containing fluorine. For instance, the reaction of 4-iodotoluene (B166478) and 4-fluoroaniline (B128567) has been shown to produce 4-fluoro-N-(p-tolyl)aniline in good yield. nih.gov Similarly, the coupling of 3-fluorochlorobenzene with aniline (B41778) has been achieved. acs.org These examples highlight the feasibility of using fluorinated precursors in Buchwald-Hartwig amination.
The reaction conditions for these couplings are generally milder than those required for SNAr reactions, which helps in preserving sensitive functional groups. catalysis.blog The choice of palladium precursor, ligand, base, and solvent are all critical for a successful transformation.
Ligand Design and Catalyst Performance in the Synthesis of this compound
The performance of the palladium catalyst in Buchwald-Hartwig amination is highly dependent on the nature of the supporting ligand. catalysis.blogresearchgate.net The development of new and more efficient ligands has been a major focus in this field. catalysis.blog Sterically demanding and electron-rich phosphine (B1218219) ligands, often referred to as "Buchwald ligands," have proven to be particularly effective. researchgate.netwikipedia.org
These ligands, such as DavePhos, JohnPhos, XPhos, and SPhos, facilitate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination. wikipedia.org For the coupling of aryl fluorides, which are generally less reactive than other aryl halides, specialized ligands may be required. nih.gov For example, AdBippyPhos has been used in the palladium-catalyzed coupling of fluoroalkylamines with aryl halides. nih.govnih.gov A new bipyrazole-based ligand, KPhos, has been developed for the amination of aryl halides with aqueous ammonia, suppressing side reactions. nih.gov
The choice of ligand can also influence the selectivity of the reaction, for instance, promoting monoarylation of primary amines. wikipedia.org The development of hybrid phosphine ligands, which combine features of different successful ligand classes, continues to expand the scope and efficiency of palladium-catalyzed amination. researchgate.net
Table 1: Examples of Ligands in Palladium-Catalyzed Amination
| Ligand | Precursor Type | Key Features |
|---|---|---|
| AdBippyPhos | Fluoroalkylamines, Aryl Halides | Used with weaker bases like KOPh for unstable products. nih.govnih.gov |
| KPhos | Aryl Halides, Aqueous Ammonia | Suppresses phenol (B47542) and diarylamine formation. nih.gov |
| Xantphos | Aryl Fluorosulfonates, Anilines | Effective for coupling with less reactive electrophiles. acs.org |
Green Chemistry Considerations in Catalytic Amination
While palladium-catalyzed amination is a powerful synthetic tool, there are environmental and sustainability concerns associated with its use. acsgcipr.org Palladium is a precious and resource-intensive metal, and the reactions often require complex ligands and potentially harmful organic solvents like toluene (B28343) and 1,4-dioxane. acsgcipr.org
In response to these challenges, significant efforts are being made to develop "greener" Buchwald-Hartwig amination protocols. catalysis.blogacs.org This includes optimizing reactions to use lower catalyst and ligand loadings and preferring simple inorganic bases over organic ones. acsgcipr.org
A major area of research is the replacement of traditional organic solvents with more sustainable alternatives. acs.org Water, in the form of aqueous micellar media, has been shown to be a viable solvent for these reactions. rsc.orgresearchgate.net Additionally, biodegradable and non-toxic solvents such as vegetable oils and other lipids have been successfully employed. acs.org The use of microwave irradiation in combination with bio-based solvents is another promising green approach. researchgate.net
Alternative metal catalysts, such as those based on more abundant and less toxic metals like copper and nickel, are also being explored as substitutes for palladium. acsgcipr.org
Table 2: Green Chemistry Approaches in Buchwald-Hartwig Amination
| Approach | Description | Reference |
|---|---|---|
| Aqueous Micellar Catalysis | Use of water as a solvent with surfactants to form micelles where the reaction occurs. | rsc.orgresearchgate.net |
| Bio-based Solvents | Employment of renewable and biodegradable solvents like vegetable oils. | acs.org |
| Lower Catalyst Loading | Optimization to reduce the amount of precious metal catalyst required. | acsgcipr.org |
Copper-Mediated N-Arylation Methods for this compound
Copper-catalyzed N-arylation represents a cornerstone for the formation of diarylamine structures. These methods are often more cost-effective than palladium-based systems and have seen significant evolution from harsh classical conditions to milder, ligand-assisted protocols.
The Ullmann condensation is a classic copper-promoted reaction for creating C-N bonds between an aryl halide and an amine. wikipedia.org The traditional Goldberg reaction, a variant of the Ullmann condensation, involves the coupling of an aniline with an aryl halide. wikipedia.org For the synthesis of this compound, two primary Ullmann-type routes are conceivable:
Route A: Reaction of 3-fluoroaniline with an m-tolyl halide (e.g., 3-iodotoluene).
Route B: Reaction of m-toluidine with a 1-halo-3-fluorobenzene (e.g., 1-bromo-3-fluorobenzene (B1666201) or 1-iodo-3-fluorobenzene).
Historically, these reactions required stoichiometric amounts of copper powder or copper salts and high temperatures (often exceeding 200°C) in polar aprotic solvents like nitrobenzene (B124822) or N-methylpyrrolidone. wikipedia.org Modern advancements have introduced the use of catalytic amounts of copper salts, such as copper(I) iodide (CuI), often in the presence of a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) to facilitate the deprotonation of the amine. Despite these improvements, the "ligand-free" versions of the Ullmann reaction can still demand relatively high temperatures.
Table 1: Comparison of Potential Ullmann-Type Reaction Pathways
| Route | Aryl Halide | Amine | Copper Source (Typical) | Base (Typical) | Potential Outcome |
| A | 3-Iodotoluene | 3-Fluoroaniline | CuI | K₂CO₃ / Cs₂CO₃ | This compound |
| B | 1-Bromo-3-fluorobenzene | m-Toluidine | CuI | K₂CO₃ / Cs₂CO₃ | This compound |
A significant breakthrough in copper-mediated N-arylation was the introduction of accelerating ligands. These ligands coordinate to the copper center, increasing its solubility and catalytic activity, which permits reactions to proceed under much milder conditions, often with lower catalyst loadings and at temperatures ranging from room temperature to around 120°C. nih.govacs.org The use of ligands enhances the substrate scope, allowing for the coupling of less reactive aryl chlorides and bromides and tolerating a wider variety of functional groups. nih.gov
For the synthesis of this compound, various classes of ligands could be employed in conjunction with a copper(I) source (e.g., CuI, CuCl, or Cu₂O).
Diamine Ligands: N,N'-Dimethylethylenediamine (DMEDA) and trans-N,N'-dimethyl-1,2-cyclohexanediamine (DMCDA) are highly effective and have become common in Goldberg-type reactions. They facilitate the coupling of aryl halides with a range of amines under significantly milder conditions than traditional methods. nih.gov
Amino Acids: Simple amino acids, such as L-proline and N,N-dimethylglycine, have proven to be excellent, inexpensive, and non-toxic ligands for copper-catalyzed C-N coupling reactions. organic-chemistry.org
Phenanthrolines: 1,10-Phenanthroline and its derivatives are powerful ligands that can stabilize the copper catalyst and promote the reaction at lower temperatures. nih.gov
Salicylaldimine Ligands: These ligands have been shown to be effective in promoting Ullmann-type diaryl ether synthesis and can be applied to N-arylation reactions as well. rhhz.net
The general mechanism involves the formation of a copper(I)-amide intermediate, followed by oxidative addition of the aryl halide to a copper(I) species, and subsequent reductive elimination to form the diarylamine product and regenerate the active catalyst.
Table 2: Representative Ligands for Copper-Catalyzed N-Arylation
| Ligand Class | Example Ligand | Copper Source | Typical Solvent | Temperature Range | Reference |
| Diamines | N,N'-Dimethylethylenediamine (DMEDA) | CuI | Dioxane, Toluene | 80-110 °C | nih.govorganic-chemistry.org |
| Amino Acids | L-Proline | CuI | DMSO | 90-100 °C | nih.gov |
| Phenanthrolines | 1,10-Phenanthroline | CuI | Dioxane, DMF | 100-120 °C | nih.gov |
| Diketones | 2,2,6,6-Tetramethyl-3,5-heptanedione | CuI | Toluene | 25-110 °C | nih.govacs.org |
| Salicylaldimines | 2-((2-isopropylphenylimino)methyl)phenol | Cu(I) salts | Dioxane | ~110 °C | rhhz.net |
Alternative Synthetic Pathways for this compound
Beyond traditional cross-coupling, other synthetic strategies can be envisioned for the construction of this compound.
Reductive amination is a powerful method for forming C-N bonds, typically by reacting a carbonyl compound (aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comresearchgate.net This two-step, one-pot process avoids the over-alkylation issues often seen with direct alkylation. masterorganicchemistry.com
To synthesize this compound, two main reductive amination approaches are possible:
Route C: Condensation of 3-fluoroaniline with m-tolualdehyde, followed by reduction of the resulting imine.
Route D: Condensation of m-toluidine with 3-fluorobenzaldehyde (B1666160), followed by reduction.
A variety of reducing agents can be used, with their selection depending on the desired chemoselectivity and reaction conditions. Sodium borohydride (B1222165) (NaBH₄) is a common choice, though milder and more selective reagents are often preferred. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective because they can selectively reduce the protonated imine intermediate in the presence of the starting aldehyde, which is crucial for high efficiency. masterorganicchemistry.comresearchgate.net
Table 3: Potential Reactants and Reagents for Reductive Amination
| Route | Amine Component | Carbonyl Component | Common Reducing Agents |
| C | 3-Fluoroaniline | m-Tolualdehyde | NaBH(OAc)₃, NaBH₃CN, PhSiH₃ |
| D | m-Toluidine | 3-Fluorobenzaldehyde | NaBH(OAc)₃, NaBH₃CN, H₂/Catalyst (e.g., Pd/C) |
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. tcichemicals.com While no direct, well-established MCR is specifically reported for the synthesis of this compound, one can conceptualize a pathway based on known MCRs that form C-N bonds.
For instance, a Petasis-type reaction (or borono-Mannich reaction) involves the reaction of an amine, a carbonyl compound, and a vinyl- or arylboronic acid. A hypothetical MCR for this compound could potentially involve the reaction of 3-fluoroaniline, an aldehyde, and an m-tolylboronic acid, although this would lead to an α-amino acid derivative rather than the desired diarylamine. More relevantly, MCRs that construct heterocyclic systems often start from anilines and other building blocks. nih.govnih.gov A strategy could involve the formation of a complex intermediate via an MCR, followed by a subsequent rearrangement or cleavage step to yield the diarylamine core. However, such a pathway would likely be less direct than cross-coupling or reductive amination strategies.
Stereochemical Control and Regioselectivity in this compound Synthesis
The synthesis of this compound does not involve the creation of a chiral center, as the final molecule is achiral. Therefore, stereochemical control is not a relevant consideration for this specific target. However, regioselectivity is of paramount importance. The precise placement of the nitrogen atom to link the C1 of the m-tolyl ring to the C1 of the 3-fluorophenyl ring is the critical challenge.
The regiochemical outcome is dictated by the choice of starting materials and the electronic nature of the substituents on the aromatic rings.
In Copper-Coupling Reactions: The choice between Route A (3-fluoroaniline + m-tolyl halide) and Route B (m-toluidine + 3-fluorohalobenzene) is critical. In both cases, the reaction proceeds via nucleophilic attack of the amine on an activated aryl halide. The challenge lies in avoiding side reactions, such as homo-coupling of the aryl halides. The directing effects of the substituents can influence reactivity. The amino group (-NH₂) is a strong activating ortho-, para-director, while the fluorine atom (-F) is a deactivating ortho-, para-director. The methyl group (-CH₃) is a weak activating ortho-, para-director. When using a di-substituted aryl halide, such as 3-bromo-5-fluorotoluene, the regioselectivity of the coupling with an amine would be influenced by the relative activation/deactivation of the positions ortho and para to the substituents.
In Reductive Amination: Regioselectivity is inherently controlled by the starting materials. The reaction connects the nitrogen atom of the amine component to the carbonyl carbon of the aldehyde component. Therefore, reacting 3-fluoroaniline with m-tolualdehyde (Route C) or m-toluidine with 3-fluorobenzaldehyde (Route D) ensures the correct connectivity, making this method highly regioselective.
Table 4: Analysis of Regioselectivity in Different Synthetic Routes
| Route | Starting Materials | Key Challenge/Consideration | Regiochemical Control |
| Ullmann Coupling (A/B) | 3-Fluoroaniline + m-Tolyl halide or m-Toluidine + 3-Fluorohalobenzene | Ensuring C-N bond forms at the correct positions and avoiding side products like homo-coupling. | Dependent on the precise halide and aniline precursors chosen. The reaction is directed by the position of the halide on the electrophilic partner. |
| Reductive Amination (C/D) | 3-Fluoroaniline + m-Tolualdehyde or m-Toluidine + 3-Fluorobenzaldehyde | The formation of the imine intermediate is the key step. | Excellent. The connectivity is predetermined by the functional groups (amine and aldehyde) of the starting materials. |
Mechanistic Investigations of Reactions Involving 3 Fluoro N M Tolyl Aniline
Understanding Reaction Pathways in N-Arylation Processes
N-arylation reactions are fundamental transformations in organic synthesis, enabling the construction of triarylamines and other complex nitrogen-containing molecules. 3-Fluoro-N-(m-tolyl)aniline is a prototypical secondary diarylamine substrate for these reactions, most notably the Buchwald-Hartwig amination and Ullmann-type couplings.
The palladium-catalyzed Buchwald-Hartwig amination is a premier method for forming C-N bonds. wikipedia.orglibretexts.orgjk-sci.com The reaction with a secondary diarylamine like this compound and an aryl halide (Ar-X) proceeds through a well-established catalytic cycle.
The key steps in the catalytic cycle are:
Oxidative Addition : A low-valent Palladium(0) complex, typically stabilized by bulky phosphine (B1218219) ligands, initiates the cycle by reacting with the aryl halide (Ar-X). This step involves the insertion of the palladium into the Ar-X bond to form a Pd(II) intermediate. The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl group.
Amine Coordination and Deprotonation : The secondary amine, this compound, coordinates to the Pd(II) center. In the presence of a strong base (e.g., NaOt-Bu, K₃PO₄), the amine is deprotonated to form a palladium amido complex. This step is crucial as the deprotonation increases the nucleophilicity of the nitrogen atom.
Reductive Elimination : This is often the rate-determining step of the catalytic cycle. nih.gov The C-N bond is formed as the arylamine product is eliminated from the palladium center, regenerating the catalytically active Pd(0) species. The facility of reductive elimination is highly dependent on the steric and electronic nature of the ligands on the palladium and the groups attached to the nitrogen. For secondary amines, this step can be slower compared to primary amines, sometimes requiring more electron-rich or sterically demanding ligands to promote the reaction. acs.org
Figure 1: General Catalytic Cycle for the Buchwald-Hartwig Amination of a Secondary Amine.
A : Active Pd(0) catalyst.
B : Oxidative addition of aryl halide to form a Pd(II) complex.
C : Coordination of the secondary amine (this compound).
D : Deprotonation by a base to form a palladium amido complex.
E : Reductive elimination to yield the triarylamine product and regenerate the Pd(0) catalyst.
For this compound, the electronic effects of the fluoro and tolyl groups can influence the rates of the individual steps, but the fundamental pathway remains consistent with the generally accepted mechanism. wikipedia.orgnih.gov
Copper-mediated N-arylation, or the Ullmann condensation, represents an older but still highly relevant method for C-N bond formation, often serving as a complementary approach to palladium catalysis. wikipedia.orgbeilstein-journals.org The mechanism, while less universally defined than the Buchwald-Hartwig reaction, is believed to proceed through copper(I) and potentially copper(III) intermediates. organic-chemistry.orgacs.org
A plausible mechanistic pathway involves the following stages:
Formation of a Copper Amide Complex : The active Cu(I) catalyst reacts with the secondary amine, this compound, in the presence of a base to form a copper(I) amidate intermediate. acs.orgnih.gov The presence of a ligand, such as a diamine or phenanthroline, is often crucial to solubilize the copper salt and modulate its reactivity. beilstein-journals.orgnih.gov
Oxidative Addition : The aryl halide reacts with the copper(I) amidate. This key step can be envisioned as an oxidative addition, leading to a transient Cu(III) intermediate. wikipedia.orgorganic-chemistry.org This species contains the newly coupled aryl group and the original diarylamido group. Kinetic studies support a mechanism involving oxidative addition to a Cu(I) species rather than a process involving free aryl radicals. acs.org
Reductive Elimination : The final triarylamine product is formed via reductive elimination from the Cu(III) center, which regenerates a Cu(I) species that can re-enter the catalytic cycle.
Reactivity of the Aniline (B41778) Nitrogen in this compound
The reactivity of the nitrogen atom in this compound is a balance of its nucleophilicity and basicity, which are modulated by the electronic effects of the attached aryl groups.
As a secondary diarylamine, the lone pair of electrons on the nitrogen atom is delocalized into both aromatic rings. This resonance delocalization reduces the electron density on the nitrogen, making it less basic and less nucleophilic than a typical dialkylamine. However, it remains sufficiently nucleophilic to participate in a wide range of reactions, particularly when activated by a base or a metal catalyst.
In reactions like the Buchwald-Hartwig amination, the amine's nucleophilicity is enhanced upon deprotonation to form the corresponding amide anion. This anion is a much stronger nucleophile that readily participates in the catalytic cycle. The nucleophilicity of substituted anilines can be quantitatively evaluated, and it is known that electron-donating groups on the aryl rings increase nucleophilicity, while electron-withdrawing groups decrease it. reddit.comresearchgate.netmasterorganicchemistry.com
The basicity of an aniline is a direct measure of the availability of the nitrogen's lone pair to accept a proton. This property is highly sensitive to the nature and position of substituents on the aromatic ring. Electron-withdrawing groups generally decrease basicity, while electron-donating groups increase it. researchgate.netchemistrysteps.comjournaleras.com
In this compound, the key substituent influencing the nitrogen's electronic environment is the fluorine atom at the meta position of one phenyl ring. The effect of a substituent can be dissected into two components: the inductive effect (-I) and the resonance effect (+M or -M).
Inductive Effect (-I) : Fluorine is the most electronegative element, and it exerts a strong electron-withdrawing inductive effect, pulling electron density away from the ring through the sigma bond framework. This effect deactivates the ring and decreases the electron density on the nitrogen atom, thus lowering its basicity.
Resonance Effect (+M) : Like other halogens, fluorine possesses lone pairs of electrons that can be donated to the aromatic pi-system. However, for a substituent at the meta position, this resonance effect does not directly influence the carbon atom attached to the amino group. Therefore, the electronic character is dominated by the inductive effect.
The Hammett equation provides a quantitative way to assess these electronic effects. The substituent constant, σ, reflects the electron-donating or -withdrawing nature of a group. For a fluorine atom at the meta position, the Hammett constant (σ_meta) is +0.34, indicating a net electron-withdrawing character. oup.com This value can be compared to other substituents to predict relative basicity.
| Substituent (at meta position) | Hammett Constant (σ_meta) | Effect on Basicity of Aniline |
|---|---|---|
| -H | 0.00 | Reference (Aniline) |
| -CH₃ | -0.07 | Electron-donating (Increases basicity) |
| -F | +0.34 | Electron-withdrawing (Decreases basicity) |
| -Cl | +0.37 | Electron-withdrawing (Decreases basicity) |
| -NO₂ | +0.71 | Strongly electron-withdrawing (Strongly decreases basicity) |
Consequently, the presence of the meta-fluoro group reduces the basicity of the nitrogen in this compound compared to the unsubstituted N-phenyl-(m-tolyl)aniline. This decreased basicity also translates to reduced nucleophilic reactivity in non-catalyzed reactions.
Aromatic Reactivity of the Fluorinated Phenyl Ring
The fluorinated phenyl ring of this compound can undergo electrophilic aromatic substitution. The position of attack by an incoming electrophile (E⁺) is determined by the combined directing effects of the two existing substituents: the fluorine atom and the N-(m-tolyl)amino group.
N-(m-tolyl)amino group : This is a secondary amino group attached to the ring. The nitrogen atom can donate its lone pair of electrons into the ring via resonance, making it a very strong activating group and an ortho, para-director. chemistrysteps.comlibretexts.org It strongly activates the positions ortho and para to the C-N bond.
Fluorine atom : Halogens are a unique class of substituents. They are deactivating due to their strong -I effect but are ortho, para-directing due to their +M (resonance) effect, where their lone pairs can stabilize the arenium ion intermediate formed during attack at the ortho and para positions. wikipedia.orglibretexts.org
In this compound, these two groups are in a meta relationship to each other on the fluorinated ring. The directing effects can be summarized as follows:
The powerful N-(m-tolyl)amino group strongly directs incoming electrophiles to positions 2, 4, and 6.
The fluoro group directs incoming electrophiles to positions 2 and 4.
| Position on Fluorinated Ring | Effect of N-(m-tolyl)amino Group | Effect of Fluoro Group | Predicted Outcome |
|---|---|---|---|
| 2 (ortho to -NH-, ortho to -F) | Strongly Activating | Directing | Favored |
| 4 (para to -NH-, ortho to -F) | Strongly Activating | Directing | Major Product (less steric hindrance) |
| 5 (meta to -NH-, para to -F) | Deactivated | Directing | Disfavored |
| 6 (ortho to -NH-, meta to -F) | Strongly Activating | Deactivated | Minor Product |
Between the two ortho positions (2 and 6) and the para position (4), the para position is often favored due to reduced steric hindrance from the bulky N-(m-tolyl)amino group. Therefore, electrophilic substitution on the fluorinated ring of this compound is expected to yield the 4-substituted product as the major isomer.
Electrophilic Aromatic Substitution Patterns
The directing effects in electrophilic aromatic substitution (SEAr) on this compound are complex, arising from the interplay of the activating amino group and the deactivating, ortho-, para-directing fluorine atom on one ring, and the activating methyl group on the other.
The secondary amine is a strong activating group and directs electrophiles to the ortho and para positions. On the fluorinated aniline ring, the fluorine atom is a deactivating group but also an ortho-, para-director. The positions ortho to the amino group (C2 and C6) and para to the amino group (C4) are activated. However, the fluorine at C3 will exert a deactivating inductive effect. The position para to the amino group (C4) is sterically accessible. The positions ortho to the amino group are C2 and C6. C2 is also ortho to the fluorine, while C6 is meta to the fluorine. Therefore, electrophilic attack is most likely to occur at the C4 and C6 positions of the fluoroaniline (B8554772) ring.
On the m-tolyl ring, the methyl group is an activating, ortho-, para-director. The positions ortho to the methyl group and ortho/para to the amino group's point of attachment will be most activated.
Expected Reactivity Order for Electrophilic Aromatic Substitution: The relative reactivity of the different positions would need to be determined experimentally, but a qualitative prediction suggests that the positions para to the strongly activating amino group would be most favored.
| Ring | Position | Activating/Deactivating Groups | Predicted Reactivity |
| Fluoroaniline | C4 (para to -NH-) | Strong activation from -NH-, weak deactivation from F (meta) | High |
| Fluoroaniline | C6 (ortho to -NH-) | Strong activation from -NH-, weak deactivation from F (meta) | High |
| Fluoroaniline | C2 (ortho to -NH-) | Strong activation from -NH-, strong deactivation from F (ortho) | Moderate |
| m-Tolyl | Ortho to -NH- | Activation from -NH- and -CH3 | Moderate to High |
| m-Tolyl | Para to -NH- | Activation from -NH- and -CH3 | Moderate to High |
Nucleophilic Aromatic Substitution Potential (e.g., replacement of fluorine)
Nucleophilic aromatic substitution (SNAr) on aryl fluorides is generally more favorable than with other aryl halides because the highly electronegative fluorine atom polarizes the C-F bond, making the carbon atom more electrophilic. However, the rate-determining step is the attack of the nucleophile, not the cleavage of the C-F bond. For an SNAr reaction to proceed efficiently, the aromatic ring must be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group.
In this compound, the ring is substituted with electron-donating groups (the amino and m-tolyl groups), which deactivate the ring towards nucleophilic attack. Therefore, direct replacement of the fluorine atom via a standard SNAr mechanism is expected to be very difficult and would likely require harsh reaction conditions or the use of a very strong nucleophile. The absence of electron-withdrawing groups significantly increases the energy of the negatively charged Meisenheimer complex intermediate, hindering the reaction pathway.
Mechanistic Studies of Functionalization Reactions on this compound
Ortho-Lithiation and Directed ortho-Metalation (DoM) Chemistry
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic compounds. The reaction relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to a nearby ortho position. The secondary amine in this compound can act as a DMG after deprotonation to form the corresponding lithium amide.
The directing ability of functional groups generally follows the order: -CONR₂ > -OMOM > -NHCOR > -NR₂. The lithiated amino group (-N(Li)Ar) is a potent DMG. In this compound, deprotonation of the N-H bond with a strong base like n-butyllithium would generate the lithium amide, which can then direct a second deprotonation (lithiation) at an ortho C-H bond.
Two primary sites for ortho-lithiation exist: the C2 and C6 positions of the fluoroaniline ring.
C2 Position: This position is ortho to both the directing amino group and the fluorine atom. The acidity of this proton is increased by the inductive effect of the adjacent fluorine.
C6 Position: This position is only ortho to the directing amino group.
Therefore, directed ortho-metalation is most likely to occur at the C2 position due to the combined directing effect of the lithium amide and the acidifying effect of the ortho-fluorine atom. Subsequent quenching with an electrophile would introduce a substituent at this position.
Palladium-Catalyzed C-H Functionalization
Palladium-catalyzed C-H functionalization is a versatile method for forming C-C and C-heteroatom bonds. In the context of diarylamines, the amino group can serve as a directing group, facilitating the functionalization of ortho C-H bonds. The reaction typically proceeds through a cyclometalated intermediate.
For this compound, the secondary amine can direct the palladium catalyst to the ortho positions of either aromatic ring.
Fluoroaniline Ring: Functionalization at C2 and C6 is possible. The presence of the fluorine at C3 may influence the electronic and steric environment, potentially favoring one position over the other.
m-Tolyl Ring: Functionalization at the positions ortho to the nitrogen attachment point is also plausible.
The regioselectivity of these reactions is often sensitive to the specific ligand on the palladium catalyst, the oxidant, and the reaction conditions. Without experimental data, predicting the precise outcome is challenging. However, the C-H bonds ortho to the directing amino group are the most probable sites of functionalization.
Halogenation and Other Electrophilic Additions
Halogenation of anilines is a classic electrophilic aromatic substitution reaction. The strong activating nature of the amino group typically leads to polyhalogenation and can be difficult to control. In this compound, both rings are susceptible to halogenation.
As discussed in the electrophilic aromatic substitution section (3.3.1), the positions ortho and para to the amino group are the most reactive.
On the fluoroaniline ring: Halogenation is expected to occur primarily at the C4 and C6 positions. The C2 position is sterically more hindered and electronically deactivated by the ortho-fluorine.
On the m-tolyl ring: The positions ortho and para to the amino linkage are activated.
Controlling the stoichiometry of the halogenating agent and the reaction conditions would be crucial to achieve mono-halogenation. Milder halogenating agents or the use of protecting groups on the nitrogen might be necessary to improve selectivity.
Computational and Theoretical Chemistry Studies of 3 Fluoro N M Tolyl Aniline
Electronic Structure and Molecular Orbital Analysis
The electronic characteristics of 3-Fluoro-N-(m-tolyl)aniline are fundamental to understanding its chemical behavior. Computational techniques, particularly Density Functional Theory (DFT), are instrumental in elucidating these properties.
Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. For this compound, DFT calculations, often employing a functional such as B3LYP with a basis set like 6-311++G(d,p), can be used to determine a variety of electronic and structural properties. These calculations reveal the optimized molecular geometry, Mulliken atomic charges, and the dipole moment, which are crucial for understanding the molecule's polarity and intermolecular interactions.
A study on the related compound m-fluoroaniline utilized DFT with the CAM-B3LYP/LanL2DZ method to investigate its electronic and structural characteristics chemrxiv.org. Such studies provide a framework for the types of properties that can be accurately predicted for this compound. Theoretical calculations on similar aniline (B41778) derivatives have demonstrated the reliability of DFT in reproducing experimental vibrational spectra and molecular structures nih.govuc.pt.
Table 1: Calculated Electronic Properties of this compound
| Property | Calculated Value |
|---|---|
| Total Energy | -X.XXXX Hartrees |
| Dipole Moment | Y.YY Debye |
| Mulliken Charge on N | -Z.ZZZ |
| Mulliken Charge on F | -W.WWW |
Note: The values in this table are illustrative and would be determined from specific DFT calculations.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity.
For analogous compounds, DFT studies have shown that the HOMO-LUMO gap can be effectively calculated to predict reactivity researchgate.net. In this compound, the HOMO is expected to be localized primarily on the aniline nitrogen and the tolyl ring, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the fluoro-substituted aniline ring, suggesting this region is susceptible to nucleophilic attack.
Table 2: Frontier Molecular Orbital Energies of this compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -A.AAA |
| LUMO | -B.BBB |
| HOMO-LUMO Gap (ΔE) | C.CCC |
Note: The values in this table are hypothetical and would be derived from FMO analysis.
Conformational Analysis and Rotational Barriers
The three-dimensional structure of this compound is not static. Rotations around the C-N single bonds give rise to different conformers with varying energies. Understanding the conformational preferences and the energy barriers to rotation is crucial for comprehending its biological activity and material properties.
To explore the conformational landscape of this compound, torsional potential energy surface (PES) scans are performed computationally. This involves systematically rotating specific dihedral angles, such as the C(aryl)-N-C(aryl)-C(aryl) torsions, and calculating the energy at each step while allowing the rest of the molecule to relax. This process identifies the minimum energy conformers (stable structures) and the transition states (energy maxima) that separate them.
For similar diarylamine systems, computational studies have successfully mapped out the PES to understand rotational behavior uc.ptmdpi.com. These scans reveal the energy barriers to interconversion between different conformers. In the case of 2,4,6-Trinitro-N-(m-tolyl)aniline, two stable conformers were identified, differing in the relative orientation of the aryl rings uc.pt. A similar approach for this compound would likely reveal multiple stable conformers due to the rotation around the N-C(tolyl) and N-C(fluorophenyl) bonds.
The substituents on the aromatic rings, namely the fluorine atom and the methyl group on the tolyl ring, play a significant role in determining the preferred conformation of this compound. The fluorine atom, being electronegative, can influence the electronic distribution and may participate in weak intramolecular interactions. The meta-positioned tolyl group introduces steric hindrance that will affect the rotational barriers around the C-N bonds.
Studies on related N-aryl anilines have shown that the nature and position of substituents significantly impact rotational barriers and conformational stability csic.es. The interplay of steric and electronic effects dictates the most stable three-dimensional arrangement of the molecule. For instance, the presence of ortho-substituents in diarylamines can lead to stable atropisomers due to restricted rotation csic.es. While this compound does not have ortho-substituents that would lead to classical atropisomerism, the steric and electronic influence of the meta-substituents are still critical in defining the conformational preferences. Research on 1,5-diaryl-3-oxo-1,4-pentadiene derivatives has shown that a fluorine substituent can lead to significant conformational variations mdpi.com.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out. This provides insights into the feasibility and kinetics of a reaction.
Transition State Characterization in Synthetic Pathways
The synthesis of diarylamines such as this compound often involves transition-metal-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org This reaction facilitates the formation of a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org
Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in elucidating the intricate mechanisms of such reactions. The process involves mapping the potential energy surface of the reaction pathway, which includes reactants, products, intermediates, and crucial transition states.
A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to a specific bond-forming or bond-breaking step. Computationally, a transition state is characterized as a first-order saddle point on the potential energy surface. This is verified by a vibrational frequency analysis, where the TS geometry must have exactly one imaginary frequency. acs.org This imaginary frequency corresponds to the vibrational mode of the atoms that directly participate in the reaction coordinate, for instance, the motion of the nitrogen and carbon atoms as the C-N bond is formed.
For a reaction like the Buchwald-Hartwig amination, key steps that are characterized include:
Oxidative Addition: The aryl halide adds to the palladium(0) catalyst.
Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) complex, followed by deprotonation by a base.
Reductive Elimination: The C-N bond is formed, yielding the diarylamine product and regenerating the palladium(0) catalyst. wikipedia.orgnih.gov
DFT calculations can model the geometry of the transition state for each of these steps, providing detailed information about bond lengths and angles at the peak of the energy barrier.
Activation Energy Calculations for Key Steps
Once a transition state has been located and verified, its energy can be calculated relative to the preceding reactant or intermediate. This energy difference is known as the activation energy (Ea) or activation barrier. aps.org The activation energy is a critical parameter that determines the rate of a chemical reaction; a higher activation energy corresponds to a slower reaction rate.
DFT methods are widely used to calculate these energy barriers with reasonable accuracy. acs.orgresearchgate.net For the synthesis of this compound, computational studies would calculate the activation energies for the rate-limiting steps of the chosen synthetic route, such as the Buchwald-Hartwig amination. Comparing the activation energies of different potential pathways or catalytic systems can help in optimizing reaction conditions and selecting the most efficient catalyst. nih.gov For example, calculations can reveal how the electronic properties of the phosphine (B1218219) ligand in a palladium catalyst influence the activation energy of the reductive elimination step, thereby guiding ligand design for improved catalytic activity. nih.govrsc.org
Table 1: Representative Data for Activation Energy Calculations This table illustrates the type of data generated from DFT calculations for a generic C-N cross-coupling reaction step. Specific values for this compound would require a dedicated computational study.
| Reaction Step | Relative Energy of Reactant/Intermediate (kcal/mol) | Relative Energy of Transition State (kcal/mol) | Calculated Activation Energy (Ea) (kcal/mol) |
|---|---|---|---|
| Oxidative Addition | 0.0 | +15.2 | 15.2 |
| Reductive Elimination | -5.4 | +18.7 | 24.1 |
Spectroscopic Parameter Prediction and Interpretation
Computational methods are invaluable for predicting spectroscopic parameters, which aids in the structural confirmation and interpretation of experimental spectra.
NMR Chemical Shift Prediction and Correlation Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. Theoretical calculations can predict the chemical shifts of NMR-active nuclei such as ¹H, ¹³C, and ¹⁹F. The most common and reliable method for this is the Gauge-Including Atomic Orbital (GIAO) method, typically employed with DFT functionals like B3LYP. acs.orgmodgraph.co.ukrsc.org
The process involves:
Optimizing the molecular geometry of this compound at a chosen level of theory.
Performing a GIAO calculation on the optimized structure to compute the absolute isotropic shielding tensors for each nucleus.
Converting the calculated shielding values (σ) to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (TMS) for ¹H and ¹³C. researchgate.net
Predicted chemical shifts are then correlated with experimental values. A strong linear correlation between the calculated and observed shifts confirms the proposed molecular structure. researchgate.net This is particularly useful for assigning complex spectra or distinguishing between isomers. For fluorinated compounds, predicting ¹⁹F chemical shifts is also a powerful tool for structural verification. frontiersin.orgnih.gov
Table 2: Hypothetical Correlation of Calculated and Experimental NMR Chemical Shifts This table demonstrates the typical output and correlation analysis for NMR predictions. Actual experimental and calculated values would be specific to this compound.
| Atom/Position | Calculated ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) | Deviation (ppm) |
|---|---|---|---|
| C1 | 145.2 | 144.8 | +0.4 |
| C2 | 110.5 | 110.1 | +0.4 |
| C3 (C-F) | 162.8 | 163.5 | -0.7 |
| C-N (Tolyl) | 140.1 | 139.6 | +0.5 |
Vibrational Frequency Analysis (e.g., IR, Raman) for Structural Assignment Methodologies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. DFT calculations can accurately predict these vibrational frequencies. scm.comnih.govfaccts.de
Following a geometry optimization, a frequency calculation is performed. This yields a set of vibrational frequencies and their corresponding IR and Raman intensities. The calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set limitations. To improve agreement, they are commonly multiplied by an empirical scaling factor (typically around 0.96-0.98 for B3LYP functionals). ijrti.org
This analysis allows for the detailed assignment of specific bands in the experimental spectra to particular molecular motions, such as:
N-H stretching and bending modes.
C-F stretching vibrations.
Aromatic C-H and C=C stretching.
Ring deformation modes.
By comparing the computed spectrum with the experimental one, the molecular structure can be confidently confirmed. researchgate.netresearchgate.net
Table 3: Example of Vibrational Mode Assignment This table shows representative vibrational modes and a comparison of scaled theoretical frequencies with typical experimental values for related aniline derivatives.
| Vibrational Mode | Calculated (Scaled) Frequency (cm⁻¹) | Typical Experimental IR Range (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | 3450 | 3400-3500 | Medium |
| Aromatic C-H Stretch | 3055 | 3030-3100 | Weak |
| C=C Aromatic Stretch | 1605 | 1590-1610 | Strong |
| C-N Stretch | 1310 | 1280-1320 | Strong |
| C-F Stretch | 1250 | 1240-1260 | Strong |
Solvent Effects and Implicit Solvation Models in Theoretical Studies
While gas-phase calculations are a common starting point, reactions and spectroscopic measurements are typically performed in a solvent. The solvent can significantly influence molecular properties and reaction energetics through intermolecular interactions. ucsb.edursc.org
Explicitly modeling individual solvent molecules is computationally very expensive. A more efficient approach is to use implicit solvation models, where the solvent is treated as a continuous medium with a characteristic dielectric constant. nih.gov The Polarizable Continuum Model (PCM) and its variants (like C-PCM and IEF-PCM) are among the most widely used methods. pnu.ac.irfaccts.deacs.org Another popular model is the Solvation Model based on Density (SMD). acs.org
In these models, the solute molecule is placed in a cavity within the dielectric continuum. The solute's charge distribution polarizes the solvent, which in turn creates a reaction field that interacts with the solute. This solute-solvent interaction is incorporated into the quantum mechanical calculation, allowing for the computation of properties in a simulated solution environment. These models are crucial for obtaining more accurate predictions of reaction barriers, conformational equilibria, and spectroscopic properties like UV-Vis absorption spectra, which are often sensitive to solvent polarity. pnu.ac.irresearchgate.net
Advanced Applications and Derivatization Strategies Utilizing 3 Fluoro N M Tolyl Aniline in Chemical Synthesis
As a Chiral Auxiliary Precursor in Asymmetric Synthesis
Chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthetic route to control the stereochemical outcome of subsequent reactions. wikipedia.org While 3-Fluoro-N-(m-tolyl)aniline is not a chiral molecule itself, its diarylamine structure serves as an excellent scaffold for the synthesis of novel chiral auxiliaries. The development of fluorinated chiral auxiliaries is of particular interest as the fluorine atom can influence the electronic environment and conformational rigidity of the auxiliary, thereby enhancing diastereoselectivity in asymmetric transformations. nih.govnih.gov
A plausible strategy for converting this compound into a chiral auxiliary involves its acylation with a chiral carboxylic acid derivative, followed by further modifications. For instance, reaction with a protected chiral α-amino acid could yield a chiral amide. Subsequent cyclization and reduction steps, analogous to the synthesis of Evans-type oxazolidinones, could produce a rigid heterocyclic system where the stereochemical information from the amino acid is preserved.
In such a designed auxiliary, the 3-fluoro and m-tolyl substituents would play key roles:
Steric Influence : The bulky m-tolyl group would provide significant steric hindrance, effectively blocking one face of the reactive center (e.g., an enolate derived from the auxiliary), thus directing incoming electrophiles to the opposite face.
Electronic Tuning : The electron-withdrawing nature of the fluorine atom can modulate the pKa of adjacent protons and the nucleophilicity of reactive intermediates, potentially improving reaction rates and selectivities.
The ultimate utility of such an auxiliary lies in its ability to be efficiently attached to a substrate, direct a stereoselective reaction with high fidelity, and then be cleaved under mild conditions to release the enantiomerically enriched product and allow for the recovery of the auxiliary. wikipedia.org
Role in the Synthesis of Complex Organic Scaffolds
The structural framework of this compound makes it an ideal building block for constructing larger, more complex molecular architectures, including medicinally relevant heterocyclic systems and functional polymers.
Building Block for Heterocyclic Systems
Aniline (B41778) and its derivatives are foundational starting materials for the synthesis of a vast array of nitrogen-containing heterocycles. mdpi.com this compound can be employed in several classic and modern cyclization reactions to generate novel fluorinated heterocyclic scaffolds. A primary example is the synthesis of quinolines, a core structure in numerous pharmaceuticals. orientjchem.org
Established methods like the Friedländer, Doebner-von Miller, or Combes quinoline syntheses utilize an aniline as a key component. nih.govmdpi.com By substituting traditional anilines with this compound, a new class of substituted quinolines can be accessed. For example, in a Doebner-von Miller type reaction with an α,β-unsaturated carbonyl compound, the resulting quinoline would incorporate the 3-fluorophenyl moiety as part of the fused ring system, with the m-tolyl group remaining as a substituent on the quinoline nitrogen.
The incorporation of the 3-fluoro-N-aryl motif into these heterocyclic systems is significant for applications in medicinal chemistry and materials science, as the C-F bond can enhance metabolic stability, improve bioavailability, and modulate the electronic properties of the molecule. nih.govekb.eg
Table 1: Potential Heterocyclic Scaffolds from this compound
| Reaction Type | Co-reactant(s) | Resulting Heterocycle Core | Potential Substituent Pattern |
|---|---|---|---|
| Doebner-von Miller | α,β-Unsaturated aldehyde/ketone | Quinoline | N-(m-tolyl), 7-Fluoro substituted quinoline |
| Friedländer Annulation | o-Aminoaryl aldehyde/ketone | Quinoline | Variably substituted N-(m-tolyl), 7-Fluoro quinoline |
| Buchwald-Hartwig or Ullmann Coupling | Dihalogenated heterocycle | Bis-heterocyclic arylamine | N,N-linked diaryl-heterocycle with fluoro and tolyl groups |
| Fischer Indole Synthesis (modified) | Ketone/Aldehyde | Indole | N-aryl indole with fluoro and tolyl substituents |
Precursor for Advanced Polymer Synthesis
Polyaniline (PANI) is one of the most studied conducting polymers, but its application is often limited by poor solubility and thermal stability. The functionalization of the aniline monomer is a proven strategy to overcome these limitations. nih.govresearchgate.net The synthesis of polymers from fluorinated anilines, such as poly(3-fluoroaniline), has been shown to yield materials with enhanced properties. metu.edu.trresearchgate.net
By analogy, the chemical or electrochemical oxidative polymerization of this compound would be expected to produce a novel, soluble, and thermally stable conducting polymer. The polymerization proceeds via the formation of radical cations and subsequent coupling. The presence of the N-tolyl group would likely prevent head-to-tail polymerization typical for unsubstituted aniline, leading instead to a polymer with a different linkage pattern and morphology.
Key expected properties of poly(this compound) would include:
Enhanced Solubility : The bulky, non-polar m-tolyl group on the nitrogen atom would disrupt inter-chain packing, significantly improving solubility in common organic solvents like NMP, DMF, and DMSO. nih.govjmest.org
Improved Thermal Stability : The high bond strength of the C-F bond is known to impart greater thermal stability to fluorinated polymers compared to their non-fluorinated counterparts. researchgate.net
Modified Electronic Properties : The electron-withdrawing fluorine atom and the N-aryl substituent would alter the electronic band structure of the polymer, affecting its conductivity, redox potentials, and optical properties. jmest.org
Table 2: Comparison of Properties for Polyaniline and Expected Properties for a Polymer of this compound
| Property | Polyaniline (PANI) | Poly(3-fluoroaniline) | Poly(this compound) (Expected) |
|---|---|---|---|
| Solubility | Poor in most solvents | Improved solubility in NMP, DMF researchgate.net | High solubility in common organic solvents |
| Thermal Stability | Decomposes ~200-300 °C | Higher thermal stability than PANI researchgate.net | Significantly enhanced thermal stability |
| Processability | Difficult (infusible, insoluble) | Improved processability | Excellent processability into films and coatings |
| Morphology | Typically granular or agglomerated | Globular or fibrillar nih.gov | Likely amorphous with potential for nanofibrillar structures |
Development of Novel Reagents and Ligands from this compound
The diarylamine structure of this compound is a versatile platform for designing specialized molecules such as catalytic ligands and functional reagents for synthesis and purification.
Synthesis of Phosphine (B1218219) Ligands for Catalysis
Tertiary phosphines are a cornerstone of organometallic catalysis, serving as ligands that can tune the steric and electronic properties of a metal center. dalalinstitute.com P,N-heterocyclic phosphines, which contain both a "soft" phosphorus donor and a "hard" nitrogen donor, are particularly effective in a wide range of catalytic reactions. beilstein-journals.orgresearchgate.net this compound is an ideal precursor for novel P,N-ligands.
A common and effective method for synthesizing such ligands is the reaction of an organometallic intermediate with a halophosphine. nih.govuw.edu.pl For this compound, this can be achieved via directed ortho-metalation. Treatment with a strong base like n-butyllithium would selectively deprotonate the position ortho to the amine on the m-tolyl ring, which is the most acidic C-H bond. The resulting lithiated species can then be quenched with an electrophilic phosphorus source, such as chlorodiphenylphosphine (ClPPh₂), to install the phosphine moiety.
Design of Specialty Scavengers or Protecting Group Reagents
As a Scavenger Reagent: Scavenger resins are used in parallel synthesis to remove excess reagents or byproducts from a reaction mixture, simplifying purification. This compound could be converted into a scavenger for electrophiles (e.g., acid chlorides, isocyanates). To achieve this, the aniline could be functionalized with a vinyl group or other polymerizable handle, and then co-polymerized to form a resin. The secondary amine sites on the polymer backbone would be available to react with and "scavenge" unreacted electrophiles from solution.
As a Protecting Group Reagent: The diarylamine can be used to protect primary or secondary amines. For example, reaction with phosgene or a phosgene equivalent would yield a carbamoyl chloride. This reagent could then react with a substrate amine to form a stable carbamate. The unique electronic nature of the this compound moiety could offer orthogonal deprotection conditions compared to standard protecting groups like Boc or Cbz, potentially being cleavable under specific reductive or oxidative conditions not tolerated by other groups.
Application in Analytical Chemistry Method Development
While this compound is recognized primarily as a building block in organic synthesis, particularly for electronic materials, its potential utility in analytical chemistry remains an area of prospective development. The unique structural characteristics of this compound, including its secondary amine functionality, fluorine substitution, and aromatic systems, suggest its plausible application in specialized analytical methodologies. The following sections explore the theoretical basis for its use as a derivatization agent and a reference standard, areas that, while not extensively documented in current literature, hold scientific merit for future investigation.
As a Derivatization Agent for Spectroscopic Analysis Methodologies
In analytical chemistry, derivatization is a technique used to convert a chemical compound into a product (a derivative) that is more suitable for analysis by a particular method. This is often done to enhance detectability or improve separation. The secondary amine group in this compound presents a reactive site for such modifications, potentially allowing it to serve as a derivatization agent itself or be derivatized for enhanced detection.
Theoretical Application in UV-Visible Spectroscopy:
Derivatization for UV-Visible (UV-Vis) spectroscopy typically involves attaching a chromophore—a molecule that absorbs light in the UV-Vis spectrum—to the analyte of interest. While this compound does not inherently function as a common derivatizing agent, its secondary amine could theoretically be modified. For instance, it could react with reagents like 2,4-dinitrofluorobenzene (DNFB) or dabsyl chloride, which are known to react with primary and secondary amines to form highly colored derivatives. libretexts.org This would allow for the indirect analysis of compounds that react with this compound.
Prospective Use in Fluorescence Spectroscopy:
For fluorescence detection, a fluorophore is attached to a non-fluorescent analyte. The secondary amine of this compound is a suitable target for common fluorescent labeling reagents. Reagents such as 9-fluorenylmethyl chloroformate (FMOC-Cl) and 5-dimethylaminonaphthalene-1-sulfonyl chloride (dansyl chloride) are widely used to derivatize primary and secondary amines, yielding highly fluorescent products. researchgate.netthermofisher.com The reaction of this compound with such reagents would produce a derivative with significantly enhanced sensitivity for fluorescence-based analytical techniques.
| Spectroscopic Method | Potential Derivatizing Agent for the Analyte | Target Functional Group on Analyte | Resulting Derivative Property |
|---|---|---|---|
| UV-Visible Spectroscopy | This compound (pre-activated) | Aldehydes, Ketones | Formation of a Schiff base with extended conjugation, enhancing UV absorbance. |
| Fluorescence Spectroscopy | Reaction product of this compound with a fluorophore | Carboxylic acids (activated), Isocyanates | Formation of a fluorescent amide or urea derivative for trace analysis. |
Reference Standard in Chromatographic Method Development
A reference standard is a highly purified compound used as a measurement base in analytical chemistry. For a compound to be a suitable reference standard in chromatography, it must be stable, pure, and exhibit reliable and reproducible behavior on a given chromatographic system.
Potential in Gas Chromatography (GC):
Aromatic amines are frequently analyzed using gas chromatography, often coupled with a flame ionization detector (FID) or a mass spectrometer (MS). nih.govcdc.govpublisso.de this compound, with a boiling point suitable for GC analysis, could potentially serve as a reference standard in methods developed for the separation and quantification of other fluorinated aromatic amines or N-alkylanilines. Its retention time would be a key parameter for method validation and quality control. Derivatization with reagents like heptafluorobutyric anhydride can also be employed to improve the chromatographic properties of aromatic amines for GC-MS analysis. publisso.de
Applicability in High-Performance Liquid Chromatography (HPLC):
In HPLC, this compound could be used as a reference standard for the analysis of related compounds in complex matrices. agilent.com Its retention time on a specific column and mobile phase combination would serve as a benchmark for compound identification. For instance, in a reversed-phase HPLC method, its retention would be influenced by its moderate polarity and the presence of the fluorine atom.
The development of an analytical method, for example, for determining aromatic amines in textiles or environmental samples, often involves creating calibration curves using external standards. agilent.com this compound could be included in a standard mixture to validate the separation and quantification of a range of aromatic amines.
| Chromatographic Technique | Column Type | Mobile Phase / Carrier Gas | Detector | Expected Retention Behavior |
|---|---|---|---|---|
| Gas Chromatography (GC) | DB-5 (non-polar) | Helium | Mass Spectrometry (MS) | Elution after aniline and toluidine isomers due to higher molecular weight. |
| High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-Phase) | Acetonitrile/Water Gradient | UV (254 nm) | Moderate retention, influenced by the m-tolyl and fluoro substituents. |
While direct, published research on these specific applications of this compound is limited, its chemical properties provide a strong theoretical foundation for its potential development and use in these areas of analytical chemistry. Further research would be required to validate these prospective applications and establish standardized methods.
Future Research Directions and Emerging Paradigms in 3 Fluoro N M Tolyl Aniline Chemistry
Development of More Sustainable and Environmentally Benign Synthetic Routes
The principles of green chemistry are increasingly central to modern synthetic strategies, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. sphinxsai.comnih.gov Future research on the synthesis of 3-Fluoro-N-(m-tolyl)aniline will likely focus on replacing traditional methods, which may rely on harsh conditions or toxic reagents, with more sustainable alternatives.
Key research thrusts will include:
Alternative Solvents: Moving away from conventional volatile organic solvents towards greener options such as water, ionic liquids, or recyclable bio-based solvents. nih.govrsc.org Research into performing C-N coupling reactions in aqueous media, for example, represents a significant step towards sustainability. rsc.org
Energy Efficiency: Exploring energy-efficient synthesis methods like microwave-assisted or mechanochemical reactions. These techniques can often reduce reaction times and energy input compared to conventional heating. nih.gov
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, a core principle of atom economy. sphinxsai.com This involves a shift from stoichiometric reagents to catalytic processes. For instance, developing catalytic routes that avoid the multi-step nitration/reduction sequences traditionally used for aniline (B41778) synthesis is a key goal. rsc.org
Safer Reagents: Identifying and utilizing less hazardous raw materials and reagents. For fluorinated compounds, this includes developing safer fluorinating agents and processes. eurekalert.orgsciencedaily.com
Table 1: Comparison of Synthetic Route Paradigms
| Parameter | Conventional Approach | Future Sustainable Approach |
|---|---|---|
| Solvents | Often volatile organic compounds (VOCs) | Water, bio-solvents, ionic liquids, or solvent-free conditions nih.gov |
| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, mechanochemistry, photocatalysis nih.gov |
| Reagents | Often stoichiometric, potentially hazardous reagents | Catalytic systems, renewable feedstocks, safer chemicals eurekalert.org |
| Waste Generation | Higher, due to poor atom economy and solvent use | Minimized through high atom economy and solvent recycling sphinxsai.com |
Exploring Novel Catalytic Systems for its Derivatization
While palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination are workhorses for synthesizing and derivatizing compounds like this compound, future research is aimed at developing more cost-effective and sustainable catalytic systems. A major trend is the move towards catalysts based on earth-abundant metals. mdpi.commdpi.comnsf.gov
Future research will likely focus on:
Earth-Abundant Metal Catalysis: Investigating catalysts based on nickel, copper, and iron for C-N and C-C bond-forming reactions. mdpi.comacs.org These metals offer the potential for lower costs and reduced environmental impact compared to precious metals like palladium. nih.gov While challenges remain in matching the broad applicability and efficiency of palladium systems, significant progress is being made in developing robust nickel and copper catalysts for amination reactions. nsf.govacs.org
Photocatalysis: Utilizing visible-light photocatalysis to drive reactions under mild conditions. rsc.org This approach can enable novel transformations and functionalizations of the aniline scaffold that are not accessible through traditional thermal methods. Radical-mediated C-H arylation using in-situ generated diazonium salts from anilines under visible light is an example of such a green and efficient method. rsc.orgacs.org
Ligand Development: Designing new ligands that enhance the activity, stability, and selectivity of both precious and earth-abundant metal catalysts. For a molecule like this compound, ligands that can control regioselectivity in C-H functionalization reactions on either aromatic ring are of particular interest.
Table 2: Emerging Catalytic Systems for Derivatization
| Catalytic System | Key Metals/Method | Potential Advantages for this compound |
|---|---|---|
| Earth-Abundant Metal Catalysis | Nickel (Ni), Copper (Cu), Iron (Fe) mdpi.com | Lower cost, reduced toxicity, novel reactivity patterns, improved sustainability. nih.gov |
| Photoredox Catalysis | Visible light, photosensitizers (e.g., Eosin Y) rsc.org | Mild reaction conditions, access to radical pathways, high selectivity. |
| Dual Catalysis | Combination of a transition metal with a photocatalyst or organocatalyst | Enables new types of bond formations and complex molecular architectures. |
Advanced In Situ Spectroscopic Monitoring of Reactions Involving this compound
A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new ones. Advanced in situ spectroscopic techniques allow chemists to observe reactions as they happen, providing real-time data on the concentrations of reactants, intermediates, and products.
Future paradigms in this area include:
Operando Spectroscopy: This approach involves monitoring the catalyst and reacting species under actual working conditions. ornl.govnih.gov Techniques like operando Infrared (IR) spectroscopy can provide valuable information on surface adsorbates and reaction intermediates, helping to elucidate the catalytic cycle. ornl.govmdpi.com
Raman Spectroscopy: As a non-destructive technique with low sensitivity to water, Raman spectroscopy is well-suited for in-line monitoring of reactions in various solvents. mdpi.combeilstein-journals.org Future applications could involve using Surface-Enhanced Raman Spectroscopy (SERS) for highly sensitive monitoring of catalytic surface reactions involving this compound. researchgate.netnih.gov
Data-Rich Experimentation: Combining in situ monitoring with automated reaction platforms to generate large, high-quality datasets. This data is invaluable for kinetic modeling and for training machine learning algorithms to predict reaction behavior.
Table 3: In Situ Spectroscopic Techniques and Their Applications
| Technique | Information Gained | Relevance to this compound Chemistry |
|---|---|---|
| Operando IR Spectroscopy ornl.govnih.gov | Identification of reaction intermediates, catalyst state, surface chemistry. | Elucidating mechanisms of catalytic C-H functionalization or C-N coupling. |
| In Situ Raman Spectroscopy mdpi.com | Real-time concentration profiles of reactants and products, reaction kinetics. | Optimizing reaction conditions (temperature, time, stoichiometry) for synthesis. |
| In Situ NMR Spectroscopy | Detailed structural information on transient species and intermediates. | Identifying and characterizing short-lived intermediates in complex reaction pathways. |
Integration of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization
The intersection of data science and chemistry is creating powerful new tools for chemical research. Machine learning (ML) and artificial intelligence (AI) are being used to predict reaction outcomes, optimize conditions, and even propose novel synthetic routes. researchgate.net
For this compound, future research will leverage AI and ML to:
Predict Reaction Yields: Train ML models on experimental data to predict the yield of specific reactions, such as Buchwald-Hartwig aminations, under various conditions (catalyst, ligand, solvent, temperature). researchgate.net This can significantly reduce the number of experiments needed for optimization. bristol.ac.uk
Optimize Reaction Conditions: Use algorithms to navigate complex, multi-variable reaction spaces to find the optimal conditions for yield, selectivity, or other desired outcomes. This is particularly useful for complex catalytic systems where interactions between variables are not intuitive. researchgate.netspringernature.com
Predict Regioselectivity: A key challenge in the functionalization of this compound is controlling which C-H bond reacts. ML models can be trained on datasets of C-H functionalization reactions to predict the most likely site of reaction on a new substrate, guiding synthetic planning. nih.govnih.govresearchgate.netresearcher.life
Table 4: Applications of AI and Machine Learning in Chemistry
| Application Area | AI/ML Approach | Potential Impact on this compound Research |
|---|---|---|
| Reaction Optimization | Bayesian optimization, Random Forest models researchgate.net | Rapidly identifies optimal conditions for synthesis and derivatization, saving time and resources. springernature.com |
| Outcome Prediction | Neural networks, extended molecular fingerprints researchgate.net | Predicts reaction yields and potential side products before running experiments. |
| Regioselectivity Prediction | Support Vector Machines, Random Forest models trained on structural/electronic features nih.govresearchgate.net | Guides the design of experiments for selective C-H functionalization on either aromatic ring. |
| Retrosynthesis Planning | Neural networks trained on known reaction pathways | Proposes novel and efficient synthetic routes to complex derivatives. |
Expanding the Scope of C-H Functionalization Methodologies
Direct C-H functionalization is a powerful strategy that avoids the need for pre-functionalized starting materials, leading to more efficient and atom-economical syntheses. nih.gov For this compound, which has multiple C-H bonds across two different aromatic rings, developing methods for selective functionalization is a major research frontier.
Future efforts will concentrate on:
Achieving Site Selectivity: The directing effect of the amine group typically favors functionalization at the ortho positions. nih.govacs.org A significant challenge and area of research is the development of methods to override this inherent preference and achieve functionalization at the meta and para positions.
Meta-Selective C-H Functionalization: This is a particularly challenging transformation. rsc.orgrsc.org Strategies using transient directing groups or specifically designed ligands are being developed to direct catalysts to the meta C-H bonds of aniline derivatives. nih.govresearchgate.net Applying these emerging methods to this compound could provide access to novel isomers with unique properties.
Functionalization of the Tolyl Ring: While the fluoroaniline (B8554772) ring is activated by the amine group, developing methods to selectively functionalize the m-tolyl ring in the presence of the aniline is another key goal. This would require catalytic systems capable of distinguishing between the C-H bonds on the two different rings.
Broadening the Scope of Coupling Partners: Expanding the range of functional groups that can be installed via C-H activation, including alkyl, alkoxy, and cyano groups, will further enhance the synthetic utility of this approach for creating diverse derivatives of this compound.
Table 5: C-H Functionalization Strategies and Future Goals
| Position | Current Status / Method | Future Research Direction |
|---|---|---|
| Ortho (Fluoroaniline Ring) | Well-established using directing group strategies (e.g., amides, pyridyls). nih.govacs.org | Developing methods for unprotected anilines; using more sustainable catalysts. nih.gov |
| Meta (Fluoroaniline Ring) | Challenging; emerging methods use specialized templates or ligands. rsc.orgrsc.orgnih.gov | Discovering more general and robust catalytic systems for meta-selective arylation, olefination, etc. rsc.org |
| Para (Fluoroaniline Ring) | Less common than ortho; often relies on steric control or electronic bias. | Developing specific directing strategies for para-selective functionalization. |
| Tolyl Ring Positions | Generally less reactive than the aniline ring; functionalization is challenging. | Designing catalysts that can differentiate between the two rings to achieve selective functionalization. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
